1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
The compound 1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic molecule featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon atom. The structure includes a 3,4-dimethylphenyl substituent at the pyrazole moiety and a methoxy group at the 7-position of the benzoxazine ring.
The spiro architecture, as seen in compounds like 9′-bromo-1-methyl-2′-phenyl derivatives, is critical for conformational rigidity, which may enhance target binding specificity .
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-16-8-9-19(14-17(16)2)21-15-22-20-6-5-7-23(30-4)24(20)31-25(28(22)26-21)10-12-27(13-11-25)18(3)29/h5-9,14,22H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZDXJJXBBPYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone , with the CAS number 890096-22-7 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including antioxidant and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C24H27N3O3
- Molecular Weight : 405.498 g/mol
- IUPAC Name : 1-[7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly its antioxidant and anticancer properties.
Antioxidant Activity
Antioxidant activity is essential for combating oxidative stress linked to various diseases. The compound's ability to scavenge free radicals has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
| Compound | IC50 Value (μg/mL) |
|---|---|
| 1-(2-(3,4-Dimethylphenyl)-7-methoxy...) | 53.33 |
| Ascorbic Acid (Control) | 100 |
Studies indicate that the compound exhibits moderate antioxidant activity comparable to ascorbic acid at concentrations up to 100 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The following table summarizes the findings from different studies:
These results suggest that the compound shows significant cytotoxicity against lung (A-549), breast (MCF7), and colon (HCT-116) cancer cell lines.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets and pathways. It is hypothesized that the spiro structure enhances binding affinity to molecular targets associated with cancer proliferation and oxidative stress response mechanisms.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 1-(2-(3,4-Dimethylphenyl)-7-methoxy...) in preclinical settings:
- Study on DPPH Scavenging : A study demonstrated that modifications in the methoxy group significantly influenced antioxidant activity, suggesting a structure-activity relationship .
- Anticancer Efficacy : In vitro studies on derivatives of this compound revealed potent antiproliferative effects on various cancer cell lines, emphasizing its potential as a lead compound for further development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Chloro or bromo substituents (e.g., in ) improve metabolic stability but may reduce solubility. Aromatic Substituents: Bulky groups like naphthyl or 3,4-dimethylphenyl may increase lipophilicity, favoring blood-brain barrier penetration.
Spiro Core Variations :
- Compounds with diazaspiro[4.5]decane cores exhibit distinct conformational flexibility compared to the benzo-pyrazolo-oxazine system, impacting receptor binding.
- Spiro indole-piperidine derivatives prioritize π-π stacking interactions, whereas pyrazolo-oxazine systems may favor electrostatic interactions.
Pharmacological Activity
- Antimicrobial Activity : Spiro derivatives with 4-substituted phenyl groups showed MIC values of 50 μg/mL (bacterial) and 250 μg/mL (fungal), suggesting substituent-dependent efficacy.
- Anticancer Potential: Pyrazolo[1,5-a]pyrimidine analogs demonstrated IC₅₀ values of 2.70–4.90 µM against liver carcinoma (HEPG2-1), with thiazole and thiadiazole substituents enhancing activity.
- Antifungal Activity : Sertaconazole derivatives with chlorophenyl and imidazole groups highlight the role of halogenated aromatics in antimycotic action, a feature shared with the target compound’s 3,4-dimethylphenyl group.
Physicochemical and ADMET Properties
- Metabolic Stability : Methyl and methoxy groups in the target compound may reduce oxidative metabolism compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
